4,6-Dichloroisoindolin-1-one
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Overview
Description
4,6-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H3Cl2NO and a molecular weight of 200.02 g/mol It is a derivative of isoindolinone, characterized by the presence of two chlorine atoms at the 4th and 6th positions of the isoindolinone ring
Preparation Methods
The synthesis of 4,6-Dichloroisoindolin-1-one typically involves the chlorination of isoindolinone derivatives. One common method includes the reaction of isoindolinone with chlorine gas in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve multi-step synthesis routes, starting from commercially available precursors and employing various chlorinating agents and catalysts to achieve the desired product with high purity.
Chemical Reactions Analysis
4,6-Dichloroisoindolin-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced to form different reduced derivatives, often using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of catalysts, solvents like dimethylformamide (DMF), and specific temperature and pressure conditions to optimize the yield and selectivity of the desired products.
Scientific Research Applications
4,6-Dichloroisoindolin-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antiviral and anticancer agents.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a precursor for the synthesis of compounds that can be used in biological assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4,6-Dichloroisoindolin-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active sites of target proteins, leading to inhibition or activation of their biological functions .
Comparison with Similar Compounds
4,6-Dichloroisoindolin-1-one can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Another chlorinated heterocycle with similar reactivity but different biological activities.
2,6-Dichloropyrazine: Shares the dichloro substitution pattern but has a different ring structure and chemical properties.
1,3-Dichloroisoquinoline: Similar in having chlorine substitutions but differs in the position and type of the heterocyclic ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dichloroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVPDGGZGQBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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